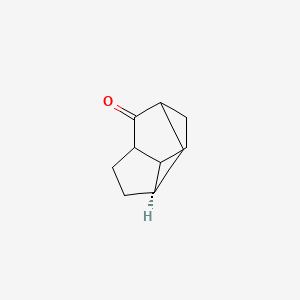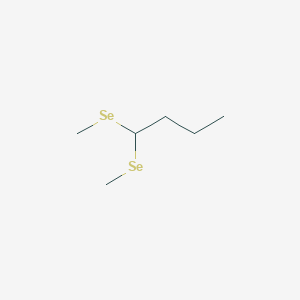
1,1-Bis(methylselanyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(methylselanyl)butane is an organoselenium compound characterized by the presence of two methylselanyl groups attached to the same carbon atom in a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylselanyl)butane typically involves the reaction of butane derivatives with methylselanyl reagents. One common method is the reaction of 1,1-dibromobutane with sodium methylselenolate under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by methylselanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(methylselanyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenyl groups to selenides or diselenides.
Substitution: Nucleophilic substitution reactions can replace the methylselanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides or diselenides.
Substitution: Various substituted butane derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Bis(methylselanyl)butane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Organoselenium compounds, including this compound, are investigated for their potential antioxidant and anticancer properties.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(methylselanyl)butane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially modifying their activity.
Pathways Involved: It may influence redox signaling pathways by altering the cellular redox state through its oxidation and reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(methylthio)butane: Similar structure but with sulfur atoms instead of selenium.
1,1-Bis(methylselanyl)propane: Similar structure but with a shorter carbon chain.
1,1-Bis(methylselanyl)pentane: Similar structure but with a longer carbon chain.
Propiedades
Número CAS |
88088-10-2 |
|---|---|
Fórmula molecular |
C6H14Se2 |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
1,1-bis(methylselanyl)butane |
InChI |
InChI=1S/C6H14Se2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
Clave InChI |
VGSZCPMSAQZLQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC([Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
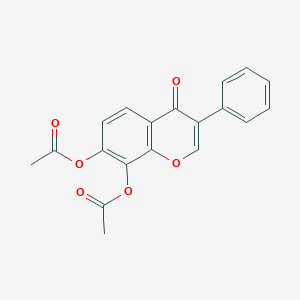
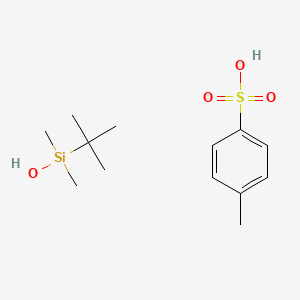
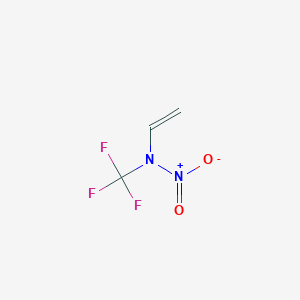


![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
